

# Spectroscopic Analysis of 1,4-Dibromopent-2-ene: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dibromopent-2-ene

Cat. No.: B15478888

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**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,4-Dibromopent-2-ene**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are provided for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide serves as a practical framework for the analysis of **1,4-Dibromopent-2-ene** and structurally related haloalkenes.

## Introduction

**1,4-Dibromopent-2-ene** is a halogenated alkene of interest in synthetic organic chemistry. The presence of two bromine atoms and a double bond makes it a versatile precursor for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment of **1,4-Dibromopent-2-ene** are critical for its application in research and development. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for the unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides standardized protocols for its acquisition and analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,4-Dibromopent-2-ene**. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns for similar structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **1,4-Dibromopent-2-ene** (in  $\text{CDCl}_3$ , 500 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	H-2
~5.6	ddt	1H	H-3
~4.4	m	1H	H-4
~3.9	d	2H	H-1
~1.7	d	3H	H-5

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **1,4-Dibromopent-2-ene** (in  $\text{CDCl}_3$ , 125 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~135	C-2
~125	C-3
~50	C-4
~35	C-1
~25	C-5

## Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for **1,4-Dibromopent-2-ene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~3020	Medium	=C-H stretch	Alkene
~2970	Medium	C-H stretch	Alkane
~1650	Medium	C=C stretch	Alkene
~970	Strong	=C-H bend (out-of-plane)	Trans Alkene
~600	Strong	C-Br stretch	Alkyl Halide

## Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for **1,4-Dibromopent-2-ene**

m/z	Relative Abundance	Proposed Fragment
228/230/232	Moderate	[M] <sup>+</sup> (Molecular ion with Br isotopes)
149/151	High	[M - Br] <sup>+</sup>
69	Very High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of both Br atoms)
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

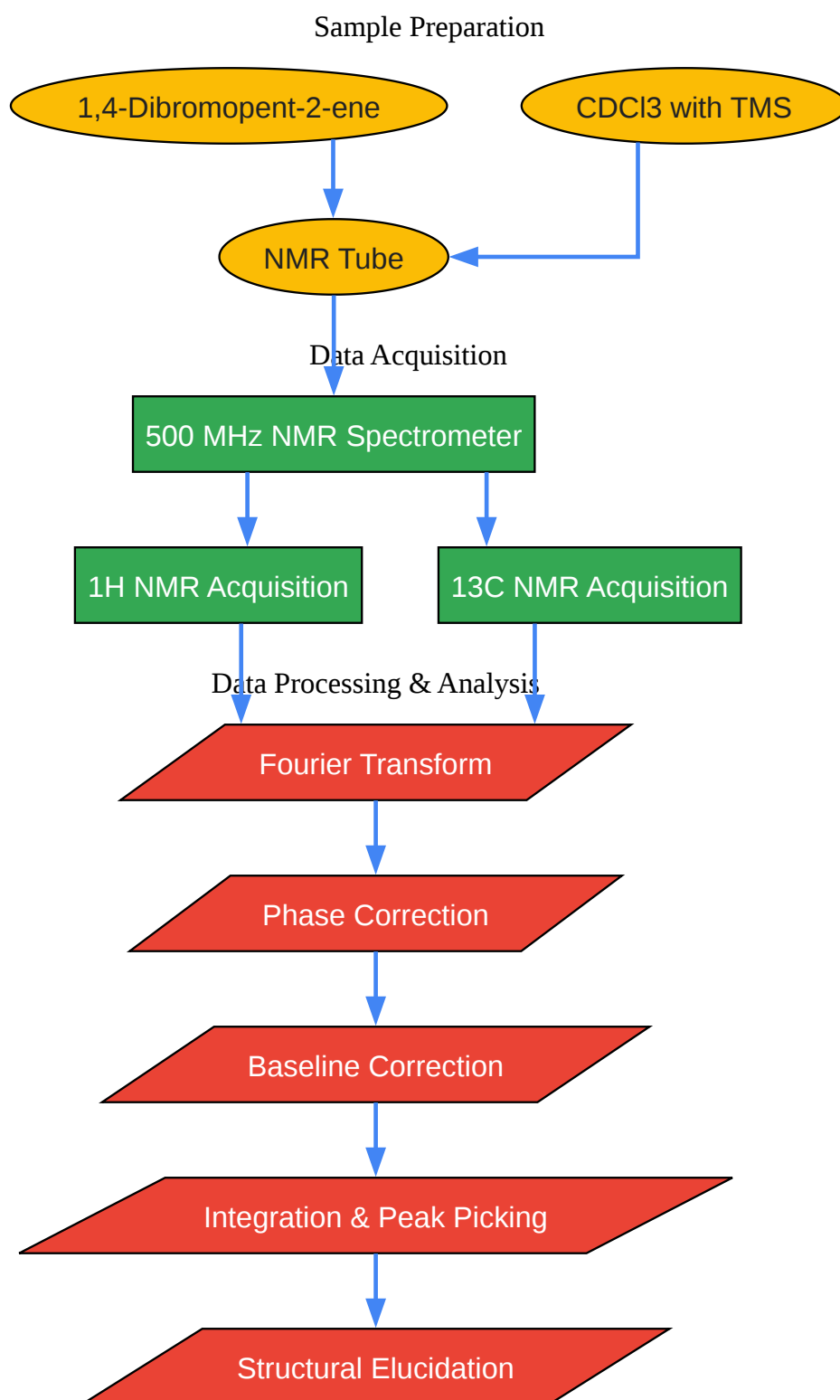
## Experimental Protocols

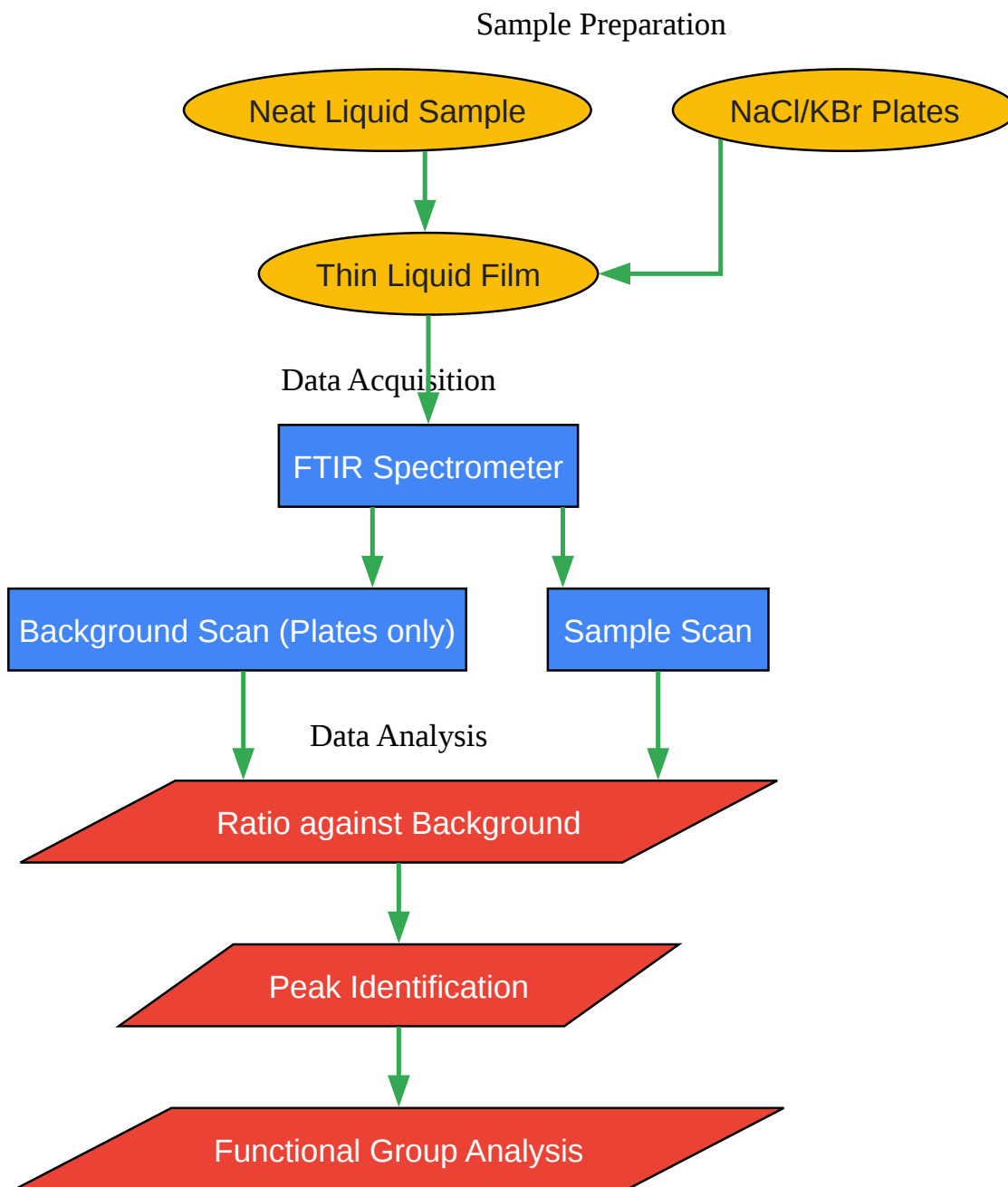
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as **1,4-Dibromopent-2-ene**.

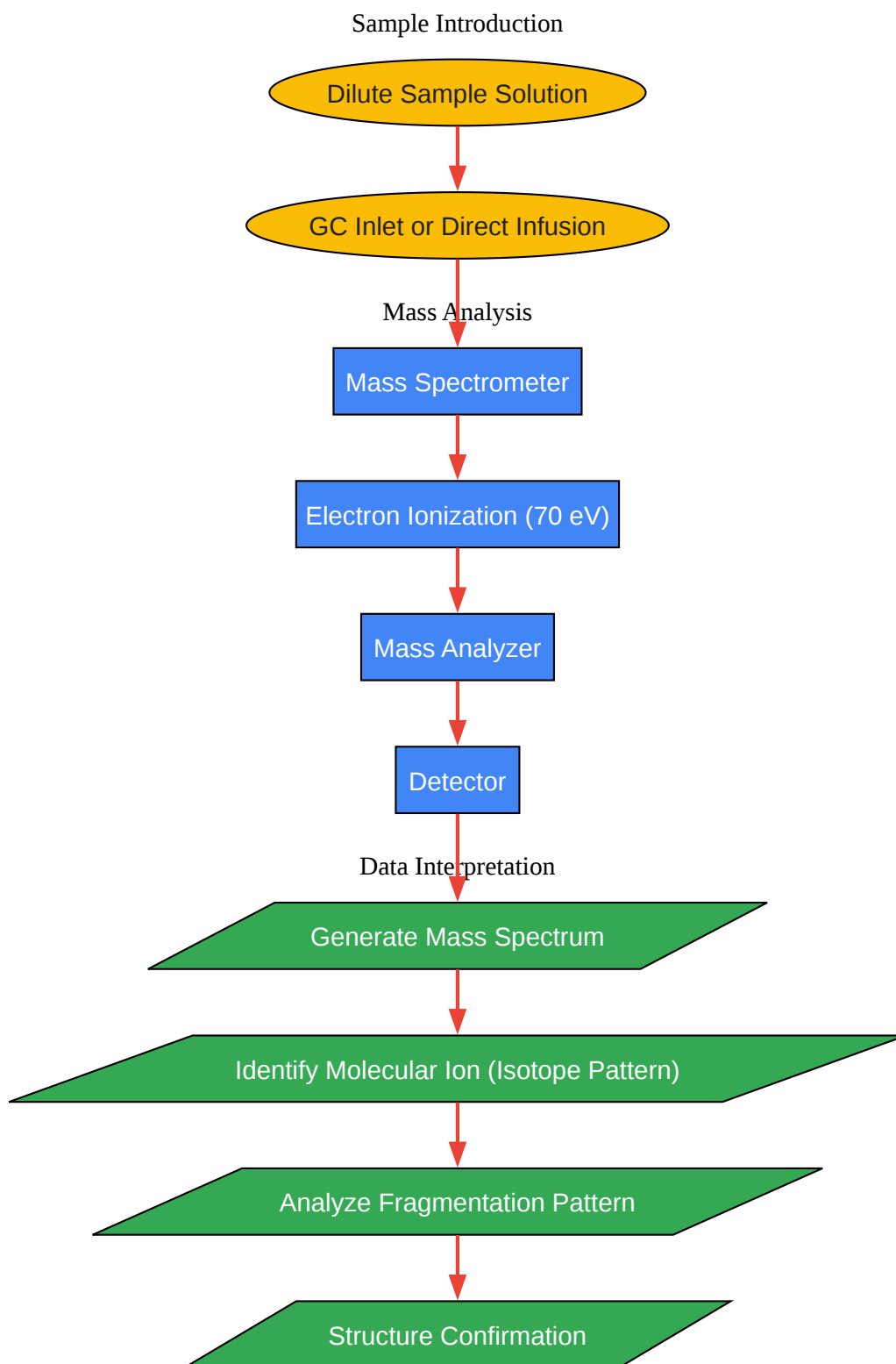
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-Dibromopent-2-ene** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
  - Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
  - Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.
  - Use a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
  - Collect 1024 scans and apply a line broadening of 1.0 Hz during Fourier transformation.







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